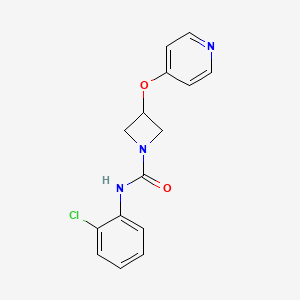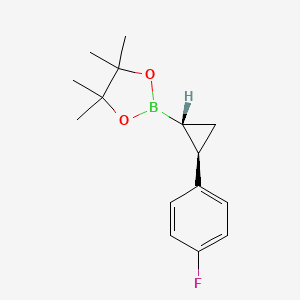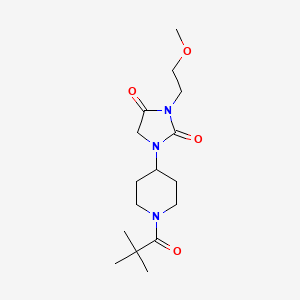
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, also known as ML277, is a potent and selective inhibitor of the Kir7.1 potassium ion channel. The Kir7.1 channel is primarily expressed in the kidney, inner ear, and retina, and plays a critical role in regulating ion and fluid transport. ML277 has shown promising results in preclinical studies for the treatment of diseases such as hypertension, glaucoma, and hearing loss. In
Mechanism of Action
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is a selective inhibitor of the Kir7.1 potassium ion channel. The Kir7.1 channel is primarily expressed in the kidney, inner ear, and retina, and plays a critical role in regulating ion and fluid transport. By inhibiting the Kir7.1 channel, this compound reduces potassium ion transport, which in turn affects fluid and ion transport in the kidney, inner ear, and retina. This results in reduced blood pressure, reduced intraocular pressure, and improved hearing function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce blood pressure, reduce intraocular pressure, and improve hearing function. This compound has also been shown to inhibit fluid secretion in the ciliary body, which is involved in regulating intraocular pressure. Additionally, this compound has been shown to reduce renal tubular salt transport, which is involved in regulating blood pressure.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in lab experiments is its selectivity for the Kir7.1 channel. This allows researchers to specifically target this channel and study its effects on various physiological processes. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw from. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for the Kir7.1 channel, it may also interact with other channels and proteins, which could confound experimental results.
Future Directions
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in preclinical studies for the treatment of hypertension, glaucoma, and hearing loss. However, there is still much to be learned about the potential therapeutic applications of this compound. Future research could focus on optimizing the synthesis method for this compound, as well as exploring its potential use in other disease areas. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential off-target effects. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with 2-amino-3-chloropyridine to form 2-chloro-N-(2-chlorophenyl)pyridin-3-amine. This compound is then reacted with ethyl 4-bromobutyrate to form this compound. The final product is obtained through purification using column chromatography and recrystallization.
Scientific Research Applications
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the major areas of research is its use for the treatment of hypertension. This compound has been shown to reduce blood pressure in animal models by inhibiting the Kir7.1 channel, which is involved in regulating renal tubular salt transport. This compound has also been studied for its potential use in treating glaucoma, a disease characterized by increased intraocular pressure. In preclinical studies, this compound has been shown to reduce intraocular pressure by inhibiting fluid secretion in the ciliary body. Additionally, this compound has been studied for its potential use in treating hearing loss, as the Kir7.1 channel plays a critical role in regulating potassium ion transport in the inner ear.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEZQXGEPNSSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)
![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)
![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)


![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)

![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)


![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)

![Methyl 5-methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2449421.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2449422.png)